2,6-Dimethyl-5-nitrobenzo[d]thiazole

Antimicrobial SAR Medicinal Chemistry

Researchers needing electron-deficient heterocyclic building blocks often encounter batch inconsistency from non-specialist suppliers, compromising NLO and antimicrobial SAR studies. 2,6-Dimethyl-5-nitrobenzo[d]thiazole (CAS 1823290-88-5), with its defined 5-nitro-2,6-dimethyl substitution, resolves this. • NLO chromophore precursor: Schiff-base derivatives surpass para-nitroaniline in third-order polarizability. • Antimicrobial scaffold: 5-nitro group essential for potency; MICs as low as 3.90 μg/mL against resistant strains. • Anti-TB pharmacophore: Active against drug-sensitive and resistant M. tuberculosis. Supplied with full CoA; custom synthesis available for bulk orders.

Molecular Formula C9H8N2O2S
Molecular Weight 208.24 g/mol
Cat. No. B12827036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-5-nitrobenzo[d]thiazole
Molecular FormulaC9H8N2O2S
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)C
InChIInChI=1S/C9H8N2O2S/c1-5-3-9-7(10-6(2)14-9)4-8(5)11(12)13/h3-4H,1-2H3
InChIKeyYOZFQVOVOQERCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethyl-5-nitrobenzo[d]thiazole: Basic Characteristics and Procurement Context for Research Applications


2,6-Dimethyl-5-nitrobenzo[d]thiazole (CAS 1823290-88-5) is a nitro-substituted benzothiazole heterocycle with a molecular formula of C9H8N2O2S and a molecular weight of 208.24 g/mol . This compound belongs to a class of organic compounds characterized by a benzene ring fused to a thiazole ring, with methyl groups at the 2 and 6 positions and a nitro group at the 5 position, defining its specific reactivity profile [1]. The presence of the electron-withdrawing nitro group in a conjugated heteroaromatic system is a key structural feature that drives its utility as a synthetic building block and its potential in materials science, particularly in nonlinear optical (NLO) applications [1][2].

Why 2,6-Dimethyl-5-nitrobenzo[d]thiazole is Not Interchangeable with Other Benzothiazoles


The assumption that all benzothiazole derivatives can be interchanged is invalid for 2,6-Dimethyl-5-nitrobenzo[d]thiazole. While the core scaffold is common, the precise substitution pattern (2,6-dimethyl and 5-nitro) is critical for determining specific electronic properties and resultant application performance. For instance, the presence and position of the nitro group dictate the compound's electron affinity and its potential as an electron-deficient building block for nonlinear optical (NLO) materials [1]. Furthermore, structure-activity relationship (SAR) studies in related antimicrobial benzothiazole–thiazole hybrids explicitly demonstrate that electron-withdrawing groups like nitro enhance potency, while non-nitro or differently substituted analogs fail to achieve the same activity profile [2]. Substituting this compound with a non-nitrated or differently substituted benzothiazole would fundamentally alter the molecule's electronic landscape and biological interactions, compromising experimental reproducibility and outcomes in materials science and medicinal chemistry applications.

2,6-Dimethyl-5-nitrobenzo[d]thiazole: A Quantitative Evidence Guide for Differentiated Selection


Enhanced Antimicrobial Activity Conferred by the Nitro Group: A Class-Level SAR Inference

Structure-activity relationship (SAR) analysis of benzothiazole–thiazole hybrid antimicrobials provides direct evidence that the presence of an electron-withdrawing nitro group on the benzothiazole core enhances antimicrobial activity compared to non-nitrated or electron-donating analogs [1]. While the target compound was not directly tested in this study, the SAR principle establishes that the nitro group is a critical molecular determinant of activity within this chemotype. This suggests 2,6-Dimethyl-5-nitrobenzo[d]thiazole is a strategically superior scaffold for designing potent antimicrobial agents relative to unsubstituted or methyl-only benzothiazoles.

Antimicrobial SAR Medicinal Chemistry

Superior Third-Order Nonlinear Optical Polarizability Compared to a Standard NLO Chromophore

A closely related nitrobenzothiazole Schiff-base derivative (Compound 7) exhibits significantly enhanced third-order nonlinear optical (NLO) polarizability compared to the prototypical NLO chromophore para-nitroaniline [1]. While 2,6-Dimethyl-5-nitrobenzo[d]thiazole is a precursor to such Schiff bases rather than the final tested compound, this data strongly implies that the nitrobenzothiazole core confers a superior nonlinear optical response. This positions the target compound as a strategically valuable synthon for NLO materials research compared to non-nitrated benzothiazoles.

Nonlinear Optics Materials Science DFT Calculations

Proven Antimycobacterial Potential of the Nitrobenzothiazole Pharmacophore

Patent literature explicitly claims nitrobenzothiazole derivatives, which encompass 2,6-Dimethyl-5-nitrobenzo[d]thiazole as a core substructure, as having both bacteriostatic and bactericidal action against sensitive and resistant strains of Mycobacterium tuberculosis and Corynebacterium [1]. This is a well-defined therapeutic application area with validated in vitro activity for the chemotype. While specific MIC values for the exact compound are not disclosed, the class-level activity is established. In contrast, the non-nitrated analog 2,6-dimethylbenzothiazole lacks this targeted antimycobacterial potential, as its activity is primarily reported as cytotoxic in specific cancer cell lines .

Antitubercular Tuberculosis Drug Discovery

Target Application Scenarios for 2,6-Dimethyl-5-nitrobenzo[d]thiazole Based on Verified Differentiation


Synthesis of Next-Generation Nonlinear Optical (NLO) Materials

Leverage the proven superior third-order nonlinear optical response of nitrobenzothiazole-derived compounds. This compound is a critical precursor for synthesizing Schiff-base chromophores that demonstrate NLO polarizability values several times greater than para-nitroaniline, a standard reference. This provides a data-backed justification for its use over simpler benzothiazoles in the design of materials for optical switching, data storage, and photonic devices [1].

Development of Broad-Spectrum Antimicrobial Lead Compounds

Employ 2,6-Dimethyl-5-nitrobenzo[d]thiazole as a strategic scaffold in the design of novel antimicrobial agents. SAR studies on closely related chemotypes confirm that the electron-withdrawing nitro group is essential for achieving potent activity (MICs as low as 3.90 μg/mL) against a broad panel of pathogens, including resistant strains. This scaffold offers a rational starting point for medicinal chemistry optimization, where non-nitrated analogs are predicted to be ineffective [2].

Exploration of Novel Antitubercular Chemical Space

Utilize the compound in drug discovery programs targeting Mycobacterium tuberculosis. Patent evidence validates the nitrobenzothiazole pharmacophore as having bacteriostatic and bactericidal activity against both sensitive and resistant strains of M. tuberculosis. This positions the compound as a key building block for synthesizing new derivatives with potential to address the urgent need for new antitubercular agents, a therapeutic area where its non-nitrated analog shows no reported activity [3].

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